Benzylidene Indanone Core: Distinct Scaffold Differentiated from Combretastatin and Chalcone CBSIs
Tubulin inhibitor 20 belongs to the benzylidene indanone chemotype—a conformationally constrained scaffold that represents a structurally distinct class of CBSIs relative to the widely studied combretastatin A-4 (CA-4) stilbenoid series and chalcone derivatives [1] [2]. Benzylidene indanones incorporate an α,β-unsaturated ketone system within a cyclic 5-membered indanone ring, described as the "rigid cousins of chalcones" with distinct conformational properties that influence colchicine-site binding geometry [3]. This scaffold differentiation provides research groups with an orthogonal tool compound that is not susceptible to the same structure-specific resistance mechanisms or off-target interactions that may affect stilbenoid-based CBSIs [1].
| Evidence Dimension | Chemical scaffold class and binding-site pharmacophore |
|---|---|
| Target Compound Data | Benzylidene indanone core: cyclic 5-membered indanone ring with conjugated α,β-unsaturated ketone; molecular weight 310.34 Da; formula C19H18O4; LogP = 3.7 |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): stilbenoid with cis-double bond configuration; molecular weight 316.35 Da; formula C18H20O5; Combretastatin: open-chain cis-stilbene lacking cyclic constraint |
| Quantified Difference | Qualitative scaffold distinction: cyclic indanone (constrained) vs. acyclic stilbenoid (flexible cis-configuration) vs. chalcone (open-chain enone) |
| Conditions | Structural classification based on published SAR analyses of colchicine-site tubulin inhibitors and benzylidene indanone medicinal chemistry reviews |
Why This Matters
Procurement of a structurally distinct CBSI scaffold enables orthogonal target validation and reduces the risk of confounding results arising from chemotype-specific off-target effects or compound-specific resistance mechanisms that may affect widely-used comparators.
- [1] Singh A, Fatima K, Singh A, et al. Anticancer activity of gallic acid template-based benzylidene indanone derivative as microtubule destabilizer. Chemical Biology & Drug Design. 2016;88(5):625-634. View Source
- [2] Mondhe DM, et al. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European Journal of Pharmacology. 2020. View Source
- [3] RSC Advances. Arylidene indanone scaffold: medicinal chemistry and structure-activity relationship view. 2017. View Source
